6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine
Description
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
DNLMWWLLGMTQII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C=NN2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is generally synthesized by cyclization reactions involving hydrazine derivatives and appropriately substituted pyrimidine precursors.
Starting Material Preparation:
The synthesis often begins with a substituted pyrimidine such as 4,6-dichloro-5-formylpyrimidine or derivatives like 4,6-dihydroxy-5-pyrimidine, which can be converted into 4,6-dichloro-5-formylpyrimidine via chlorination using phosphorus oxychloride and dimethylformamide as a catalyst.Cyclization with Hydrazine Hydrate:
The key step is the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate under controlled temperature conditions (0–20 °C). This reaction forms the pyrazolo ring by nucleophilic attack of hydrazine on the formyl group, followed by ring closure to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives. The reaction is typically performed in aqueous or alcoholic media with stirring, and the product precipitates out as a solid.
Chlorination at the 6-Position
Selective chlorination at the 6-position of the pyrazolo[3,4-d]pyrimidine ring is critical to obtain 6-chloro derivatives.
Reagents:
Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are commonly employed for chlorination.Procedure:
The pyrazolo[3,4-d]pyrimidine intermediate is treated with POCl3 under reflux conditions, which facilitates substitution of hydroxyl or oxo groups at the 6-position with chlorine atoms, yielding 6-chloro derivatives. The reaction may be monitored by thin-layer chromatography (TLC) and typically requires subsequent work-up involving quenching and purification.
Introduction of the Ethoxy Group at the 4-Position
The ethoxy substitution at the 4-position is introduced via nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate.
Starting Material:
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine or 6-chloro-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.Nucleophile:
Ethanol or sodium ethoxide (EtONa) serves as the nucleophile to replace the chlorine at the 4-position with an ethoxy group.-
- Solvent: Absolute ethanol or ethanol with sodium ethoxide
- Temperature: Room temperature to reflux (25–80 °C)
- Time: 1–4 hours
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
Outcome:
The substitution yields 6-chloro-4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine with good purity after filtration and washing.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4,6-Dichloro-5-formylpyrimidine | Hydrazine hydrate, 0–20 °C, aqueous/methanol | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 70–80 | Formation of pyrazolo ring |
| 2 | Pyrazolo[3,4-d]pyrimidine intermediate | POCl3 or PCl5, reflux | 6-chloro-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 70–85 | Chlorination at 6-position |
| 3 | 6-Chloro-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Ethanol or sodium ethoxide, RT to reflux | This compound | 65–75 | SNAr substitution of chlorine by ethoxy |
Additional Research Findings and Analytical Data
Spectroscopic Characterization:
The final compound exhibits characteristic infrared (IR) bands corresponding to aromatic C-H, C-N, and C-O stretches. Nuclear magnetic resonance (NMR) spectroscopy confirms the ethoxy substitution with signals for the ethoxy methyl and methylene protons typically appearing around 1.2 ppm (triplet) and 4.1 ppm (quartet), respectively.Purity and Yield Optimization:
Reaction yields and purity can be enhanced by controlling temperature precisely during hydrazine addition and chlorination steps, as well as by using dry solvents to prevent hydrolysis of intermediates.Process Advantages: The described methods avoid the need for harsh condensing agents or elevated temperatures beyond reflux, allowing relatively straightforward scale-up and purification by crystallization or filtration.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of pyrazolo[3,4-D]pyrimidine derivatives, including 6-chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine, as effective anticancer agents. These compounds exhibit cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of synthesized pyrazolo[3,4-D]pyrimidine derivatives against the NCI 60 cancer cell lines. The results indicated that certain derivatives demonstrated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Specifically, modifications to the pyrazolo[3,4-D]pyrimidine scaffold enhanced efficacy against solid tumors such as glioblastoma and prostate cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Glioblastoma | 12.5 |
| This compound | Prostate Cancer | 15.8 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[3,4-D]pyrimidines have been extensively researched. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
Case Study: COX Inhibition
In vitro studies demonstrated that derivatives of pyrazolo[3,4-D]pyrimidines significantly suppressed COX-2 activity. For instance, compounds were tested for their ability to reduce inflammation in carrageenan-induced paw edema models in rats. The results indicated that several derivatives had IC50 values similar to celecoxib, a standard anti-inflammatory drug .
| Compound | COX-2 IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| This compound | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
Sigma Receptor Ligands
Another promising application of pyrazolo[3,4-D]pyrimidines is their role as sigma receptor ligands. Sigma receptors are implicated in various neurological disorders and pain modulation.
Case Study: Sigma Receptor Affinity
Research has identified specific derivatives of pyrazolo[3,4-D]pyrimidines that act as selective sigma-1 receptor antagonists. These compounds exhibited favorable pharmacokinetic profiles and demonstrated potent antinociceptive effects in animal models. The structure–activity relationship studies revealed that modifications at the 4-position significantly influenced receptor affinity and selectivity .
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . In cancer research, its derivatives inhibit CDKs by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins essential for cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Chlorine vs. Ethoxy at Position 4 : Chlorine (e.g., in 4-chloro-6-methyl derivatives) facilitates nucleophilic substitution, enabling rapid derivatization, while ethoxy groups (as in the target compound) reduce reactivity but improve pharmacokinetics .
- Position 6 Modifications : Chlorine (electron-withdrawing) versus trifluoromethyl (lipophilic) or methyl (electron-donating) groups significantly alter electronic properties and target affinity. For instance, trifluoromethyl enhances blood-brain barrier penetration .
- N1 Substitutions : Phenyl (e.g., 1-phenyl analogs) or ethyl groups influence steric bulk and metabolic stability. Methyl at N1 (e.g., 1-methyl derivatives) simplifies synthesis but may reduce bioavailability .
Physicochemical Properties
- Solubility : Ethoxy groups (logP ~2.1) improve aqueous solubility compared to chloromethyl (logP ~3.5) or trifluoromethyl (logP ~3.8) analogs .
- Thermal Stability : Methyl and phenyl substituents at N1 increase melting points (e.g., 1-phenyl derivative: mp 218–220°C) versus 1-methyl analogs (mp 195–198°C) .
Biological Activity
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound this compound features a unique heterocyclic structure that contributes to its biological properties. The presence of chlorine and ethoxy groups enhances its interaction with biological targets, potentially influencing its pharmacokinetic properties.
The mechanism of action for this compound primarily involves the inhibition of specific kinases associated with cancer cell proliferation. It has been shown to inhibit pathways related to:
- Tyrosine Kinases : The compound exhibits inhibitory effects on Src family kinases and Bcr-Abl, which are implicated in various cancers, including chronic myelogenous leukemia (CML) and neuroblastoma (NB) .
- Cell Cycle Regulation : It can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), which is crucial for its anti-cancer activity .
In Vitro Studies
Several studies have assessed the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 8.21 | EGFR inhibition |
| HCT-116 (colon cancer) | 19.56 | EGFR inhibition |
| CML (32D-T315I cells) | >50 | Src/Bcr-Abl inhibition |
| Neuroblastoma (SH-SY5Y) | <10 | Induction of apoptosis |
These results indicate that the compound exhibits potent activity against specific cancer types through targeted inhibition of critical signaling pathways.
In Vivo Studies
In xenograft mouse models, compounds similar to this compound have demonstrated significant tumor growth reduction. For instance:
- Osteosarcoma Model : A derivative showed over 50% reduction in tumor volume when administered in vivo .
- Neuroblastoma Model : Another study reported that a related compound significantly decreased tumor size without inducing hepatotoxicity .
Case Studies
- Chronic Myelogenous Leukemia (CML) : A study evaluated the efficacy of pyrazolo[3,4-D]pyrimidine derivatives in inhibiting Bcr-Abl kinase activity in CML cell lines. The results showed a marked decrease in cell viability at low micromolar concentrations, supporting the potential use of these compounds in targeted therapies .
- Non-Small Cell Lung Cancer (NSCLC) : The anti-proliferative effects against A549 cells indicate that these compounds may serve as effective treatments for NSCLC by targeting EGFR pathways .
Q & A
Q. What are the established synthetic routes for 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine, and what are their methodological considerations?
The synthesis often employs multi-step protocols involving cyclocondensation or nucleophilic substitution. For example:
- One-pot multi-component cyclocondensation : Starting materials like substituted pyrazoles and chlorinated reagents are reacted under controlled conditions (e.g., reflux in dry DMF) to yield the core pyrazolo[3,4-d]pyrimidine scaffold .
- Post-functionalization : Ethoxy and chloro groups can be introduced via nucleophilic substitution. For instance, reacting 4-hydroxy intermediates with ethylating agents (e.g., ethyl bromide) in the presence of bases like NaH .
- Purification : Flash column chromatography (e.g., 2→20% MeOH in CHCl) and preparative RP-HPLC are critical for isolating high-purity products, as residual solvents or unreacted reagents may interfere with downstream applications .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For example, the ethoxy group typically shows a triplet at δ ~1.3 ppm (CH) and a quartet at δ ~4.4 ppm (CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm error. For derivatives, HRMS data should match calculated [M+H] values (e.g., CHClNO requires 249.0538 g/mol) .
- HPLC : Purity assessment using gradients like 0.2% formic acid in water/acetonitrile (98:02 to 33:67 over 12 min) ensures >95% purity for biological testing .
Q. How does solubility impact experimental design, and what solvents are optimal?
- Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO or methanol (e.g., ~10 mg/mL in DMSO for in vitro assays). Pre-solubilization in DMSO followed by dilution in buffer is common .
- Handling Notes : Aliquot stock solutions to avoid freeze-thaw degradation. For in vivo studies, ensure DMSO concentrations are <1% to minimize toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Substituent Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 3-position enhances metabolic stability. For example, 3-trifluoromethyl derivatives showed improved IC values against Trypanosoma brucei .
- Nucleoside Analogues : Coupling with ribofuranose via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) increases bioavailability. Compound 44 achieved 99% parasite inhibition in mice at 25 mg/kg/day .
- Data-Driven Optimization : Compare logP (calculated via ChemDraw) and in vitro ADMET data to balance solubility and membrane permeability .
Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?
- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance (e.g., CYP450-mediated oxidation of ethoxy groups). Modify labile groups or introduce deuterium to prolong half-life .
- Formulation Adjustments : For poor oral absorption, switch to parenteral administration or use nanoemulsions. In one study, intravenous delivery of a derivative increased bioavailability by 3-fold .
Q. How should researchers handle discrepancies in toxicity profiles across studies?
- Dose Escalation Protocols : Start with sub-therapeutic doses (e.g., 5 mg/kg) and monitor organ toxicity via histopathology and serum biomarkers (ALT, creatinine) .
- Mechanistic Toxicology : Use RNA-seq to identify off-target gene expression. For example, mitochondrial toxicity may arise from inhibition of Complex I, necessitating structural refinement .
Q. What safety protocols are critical during handling and disposal?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal contact. Use fume hoods for weighing powdered forms due to airborne particulate risks .
- Waste Management : Neutralize acidic/basic residues before disposal. Collaborate with certified biohazard waste services for incineration of contaminated materials .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | DMF, 120°C, 12 h | 40-45% | |
| Suzuki Coupling | Pd(OH)/C, H, MeOH | 89% | |
| RP-HPLC Purification | 0.2% formic acid, 33:67 ACN/HO | >95% |
Q. Table 2. Pharmacological Data for Selected Analogues
| Compound | Target Organism | IC (µM) | In Vivo Efficacy |
|---|---|---|---|
| 44 | Trypanosoma brucei | 0.12 | 99% inhibition |
| 78 | Leishmania donovani | 0.45 | 83% survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
